Glutaryl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
3131-84-8 |
|---|---|
Molecular Formula |
C26H42N7O19P3S |
Molecular Weight |
881.6 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,19-,20-,21+,25-/m1/s1 |
InChI Key |
SYKWLIJQEHRDNH-CKRMAKSASA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
coenzyme A, glutaryl- glutaryl-CoA glutaryl-coenzyme A |
Origin of Product |
United States |
Metabolic Pathways Involving Glutaryl Coa
Catabolism of Amino Acids to Glutaryl-CoA
The formation of this compound is a common downstream event in the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. coenzalabs.comsemanticscholar.orgresearchgate.net These distinct catabolic pathways converge, funneling their carbon skeletons into this single intermediate.
Lysine Degradation Pathway
In humans, the primary route for lysine catabolism is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver. familiasga.comrupress.orgsmpdb.ca This pathway consists of a series of enzymatic reactions that convert L-lysine into this compound. familiasga.comsmpdb.ca
The initial steps are catalyzed by a bifunctional mitochondrial enzyme, α-aminoadipic semialdehyde synthase (AASS). familiasga.com Its lysine-ketoglutarate reductase (LKR) domain first condenses lysine with α-ketoglutarate to form saccharopine. familiasga.comrupress.org Subsequently, the saccharopine dehydrogenase (SDH) domain of the same enzyme oxidizes saccharopine to yield L-glutamate and α-aminoadipic semialdehyde. familiasga.comrupress.org
The α-aminoadipic semialdehyde is then oxidized to α-aminoadipate. youtube.com This is followed by a transamination reaction that converts α-aminoadipate to α-ketoadipate. reactome.org The final steps involve the oxidative decarboxylation of α-ketoadipate to produce this compound. reactome.orgscispace.com
Table 1: Key Enzymatic Steps in the Lysine Degradation Pathway to this compound
| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |
|---|---|---|---|---|
| 1 | L-Lysine, α-Ketoglutarate | α-Aminoadipic Semialdehyde Synthase (LKR domain) | Saccharopine | Mitochondria |
| 2 | Saccharopine | α-Aminoadipic Semialdehyde Synthase (SDH domain) | α-Aminoadipic semialdehyde, L-Glutamate | Mitochondria |
| 3 | α-Aminoadipic semialdehyde | α-Aminoadipic Semialdehyde Dehydrogenase | α-Aminoadipate | Mitochondria |
| 4 | α-Aminoadipate, α-Ketoglutarate | α-Aminoadipate Aminotransferase | α-Ketoadipate, L-Glutamate | Mitochondria |
Hydroxylysine Catabolism
The catabolism of hydroxylysine, an amino acid derived from lysine, also leads to the formation of this compound. This pathway converges with the lysine degradation pathway. The breakdown of hydroxylysine ultimately produces α-ketoadipate, which is then converted to this compound in the same manner as in the lysine pathway. semanticscholar.orgresearchgate.net
Tryptophan Degradation Pathway
The degradation of the essential amino acid L-tryptophan occurs primarily through the kynurenine (B1673888) pathway. wikipathways.orgcambridge.org This major catabolic route eventually yields this compound, linking tryptophan metabolism to energy production. cambridge.orgnih.gov
The pathway begins with the conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. wikipathways.org Through a series of subsequent enzymatic reactions, kynurenine is metabolized to 3-hydroxyanthranilic acid. wikipathways.org The ring of 3-hydroxyanthranilic acid is then cleaved to form 2-amino-3-carboxymuconate semialdehyde (ACMS). wikipathways.orgnih.gov
At this point, the pathway branches. ACMS can either cyclize to form quinolinic acid, a precursor for NAD+ synthesis, or it can be decarboxylated by ACMS decarboxylase to form 2-aminomuconate semialdehyde. nih.govmdpi.com This intermediate is then converted through several steps into this compound, which enters the final stages of amino acid catabolism. wikipathways.orgcambridge.orgmdpi.com
Table 2: Simplified Overview of the Tryptophan to this compound Pathway
| Intermediate Group | Key Compound | Conversion Process |
|---|---|---|
| Tryptophan Metabolites | L-Tryptophan | Initial conversion via kynurenine pathway. |
| Kynurenine Metabolites | Kynurenine, 3-Hydroxyanthranilic acid | Series of enzymatic steps. |
| Branch Point Intermediate | 2-Amino-3-carboxymuconate semialdehyde (ACMS) | Enzymatic cleavage of 3-hydroxyanthranilic acid. |
| Catabolic Branch | 2-Aminomuconate semialdehyde | Decarboxylation of ACMS. |
This compound Dehydrogenation Pathway
Once formed, this compound is further metabolized in a crucial two-step process that ultimately yields acetyl-CoA, a central molecule in energy metabolism.
Conversion of this compound to Crotonyl-CoA and Carbon Dioxide
The first step in the degradation of this compound is its oxidative decarboxylation to crotonyl-CoA and carbon dioxide (CO2). frontiersin.orguniprot.org This reaction is catalyzed by the mitochondrial enzyme this compound dehydrogenase (GCDH). semanticscholar.orgfrontiersin.orguniprot.org GCDH is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor and electron transfer flavoprotein (ETF) as its electron acceptor. semanticscholar.orgresearchgate.netuniprot.org The deficiency of this enzyme is associated with the metabolic disorder glutaric aciduria type I. semanticscholar.orgfrontiersin.org
Subsequent Metabolism of Crotonyl-CoA to Acetyl-CoA
Following its formation, crotonyl-CoA enters a pathway that is shared with the beta-oxidation of fatty acids. It is converted in a series of reactions to acetoacetyl-CoA. smpdb.casmpdb.careactome.org The final step is the cleavage of acetoacetyl-CoA by the enzyme mitochondrial acetoacetyl-CoA thiolase, which produces two molecules of acetyl-CoA. familiasga.comsmpdb.ca These acetyl-CoA molecules can then be utilized in the tricarboxylic acid (TCA) cycle for the generation of ATP. smpdb.ca
Alternative Metabolic Fates and Related Enzymes
When the primary mitochondrial pathway for this compound catabolism via this compound dehydrogenase (GCDH) is impaired, several alternative metabolic routes become significant. biorxiv.orgthemedicalbiochemistrypage.org These pathways represent cellular mechanisms to manage the accumulation of this compound, which can otherwise be toxic.
Under conditions of this compound accumulation, such as in the genetic disorder glutaric aciduria type 1 (GA-1) where GCDH activity is deficient, this compound can be hydrolyzed to glutaric acid and coenzyme A (CoA). biorxiv.orgnih.gov This cleavage allows glutaric acid to cross biological membranes and be excreted from the cell. biorxiv.org The conversion may be mediated by a thioesterase enzyme or occur non-enzymatically. familiasga.com In peroxisomes, the thioesterase acyl-CoA thioesterase-8 (ACOT8) has been suggested as a likely candidate for this cleavage. biorxiv.org The resulting glutaric acid is a key diagnostic marker found in the urine of individuals with GA-1. nih.govnih.gov
Another fate for excess this compound is its conversion to glutarylcarnitine (B602354). biorxiv.org This reaction is catalyzed by carnitine acyltransferase enzymes, which exchange the CoA moiety for carnitine. researchgate.netresearchgate.net The formation of glutarylcarnitine is a detoxification process that facilitates the export of the acyl group from the mitochondria and the cell. nih.gov While the specific carnitine acyltransferase responsible has not been definitively identified, carnitine octanoyltransferase (CROT) in peroxisomes and carnitine palmitoyltransferase-2 (CPT2) in mitochondria have been proposed as potential candidates for this activity. biorxiv.orgfamiliasga.com The resulting glutarylcarnitine is a prominent biomarker in blood for diagnosing GA-1. biorxiv.orgresearchgate.net This process is dependent on the availability of carnitine, and supplementation can enhance the formation of glutarylcarnitine. familiasga.comnih.gov
This compound can be metabolized within peroxisomes, which are subcellular organelles involved in various metabolic processes, including fatty acid oxidation. mhmedical.comnih.gov In the peroxisome, this compound is oxidized by a distinct enzyme known as this compound oxidase. nih.govnih.gov This reaction produces glutaconyl-CoA and hydrogen peroxide (H2O2) as products. nih.govfamiliasga.com Unlike the mitochondrial GCDH, the peroxisomal oxidase does not perform the subsequent decarboxylation step. nih.govfamiliasga.com It is hypothesized that the glutaconyl-CoA produced in the peroxisome may then be transported to the mitochondria for further processing. nih.govfamiliasga.com The activity of this compound oxidase can be induced by certain compounds like the hypolipidemic agent clofibrate. nih.gov This peroxisomal pathway is particularly relevant when mitochondrial dehydrogenation is impaired. familiasga.com
In some bacteria, such as Pseudomonas putida, an alternative pathway for glutarate catabolism exists that does not involve CoA activation to this compound. nih.govqmul.ac.uk This route, known as the L-2-hydroxyglutarate (L-2-HG) pathway, begins with the conversion of glutarate. nih.govasm.org The enzyme glutarate hydroxylase (also called CsiD), a Fe2+/2-oxoglutarate-dependent dioxygenase, hydroxylates glutarate to form L-2-HG and succinate (B1194679). nih.govqmul.ac.ukresearchgate.net Subsequently, the enzyme L-2-HG oxidase (LhgO) catalyzes the conversion of L-2-HG into 2-ketoglutarate (2-KG), a key intermediate in the citric acid cycle. nih.govasm.org This pathway represents a distinct metabolic strategy for glutarate degradation. qmul.ac.ukasm.org
Interconnections with Other Metabolic Networks
The metabolism of this compound is intricately linked with several central metabolic networks within the cell.
Amino Acid Catabolism : this compound is a key intermediate in the degradation pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. themedicalbiochemistrypage.orgnih.gov Defects in its metabolism, therefore, directly impact the catabolism of these amino acids. mdpi.com
Fatty Acid Metabolism : The primary enzyme for this compound degradation, GCDH, belongs to the acyl-CoA dehydrogenase family, which also includes enzymes essential for the β-oxidation of fatty acids. themedicalbiochemistrypage.org Furthermore, dicarboxylic acids, which can be formed from fatty acid ω-oxidation, are chain-shortened in peroxisomes, a process that can lead to the production of this compound. biorxiv.orgresearchgate.net
Tricarboxylic Acid (TCA) Cycle : The ultimate breakdown product of this compound in its main pathway is acetyl-CoA (via crotonyl-CoA), which directly enters the TCA cycle for energy production. qiagen.com Additionally, the alternative L-2-hydroxyglutarate pathway in bacteria produces succinate and 2-ketoglutarate, both of which are TCA cycle intermediates. researchgate.net
Lipid Synthesis : The acetyl-CoA derived from this compound degradation can be utilized for the de novo synthesis of fatty acids and sterols, connecting it to anabolic lipid metabolism. biologists.com
Carnitine Metabolism : The formation of glutarylcarnitine as a detoxification mechanism creates a direct link to the cellular carnitine pool. nih.gov In conditions of high this compound, this can lead to a secondary carnitine deficiency as free carnitine is sequestered. familiasga.com
Peroxisomal and Mitochondrial Crosstalk : The existence of this compound oxidation in peroxisomes and its primary dehydrogenase in mitochondria highlights the metabolic interplay between these two organelles. mhmedical.comfamiliasga.com It is suggested that intermediates like glutaconyl-CoA may be shuttled from peroxisomes to mitochondria for complete catabolism. familiasga.com
Data Tables
Table 1: Key Enzymes in Alternative this compound Metabolism
| Enzyme | Pathway | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|
| Acyl-CoA Thioesterase-8 (ACOT8) (putative) | Glutaric Acid Formation | This compound | Glutaric Acid, CoA | Peroxisome biorxiv.org |
| Carnitine Acyltransferase (e.g., CROT, CPT2) | Glutarylcarnitine Formation | This compound, Carnitine | Glutarylcarnitine, CoA | Mitochondria, Peroxisome biorxiv.org |
| This compound Oxidase | Peroxisomal Oxidation | This compound, O₂ | Glutaconyl-CoA, H₂O₂ | Peroxisome nih.gov |
| Glutarate Hydroxylase (CsiD) | L-2-Hydroxyglutarate Pathway (Bacterial) | Glutarate, 2-Oxoglutarate, O₂ | L-2-Hydroxyglutarate, Succinate, CO₂ | Cytoplasm (Bacterial) qmul.ac.uk |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Ketoglutarate |
| Acetyl-CoA |
| Carnitine |
| Clofibrate |
| Coenzyme A (CoA) |
| Crotonyl-CoA |
| Glutaric Acid |
| Glutaconyl-CoA |
| This compound |
| Glutarylcarnitine |
| Hydrogen Peroxide |
| L-2-Hydroxyglutarate |
| L-Hydroxylysine |
| L-Lysine |
| L-Tryptophan |
Enzymology and Reaction Mechanisms of Glutaryl Coa Dehydrogenase Gcdh
Catalytic Activity and Cofactor Requirements
The catalytic function of GCDH is dependent on specific cofactors and electron acceptors to proceed efficiently. The enzyme's activity is integral to preventing the accumulation of upstream metabolites, and its dysfunction leads to the metabolic disorder glutaric aciduria type 1. wikipedia.org
Flavin Adenine (B156593) Dinucleotide (FAD) as a Cofactor
Glutaryl-CoA dehydrogenase is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a non-covalently bound cofactor, with one FAD molecule per subunit. familiasga.comnih.gov FAD is essential for the enzyme's catalytic activity, acting as the electron acceptor during the initial dehydrogenation step of the reaction. expasy.orggenome.jp The binding of FAD is crucial for the structural integrity and function of the enzyme. familiasga.com In the catalytic cycle, the FAD cofactor accepts a hydride ion from the substrate, this compound, becoming reduced to FADH2. wikipedia.orgnih.gov The reoxidation of this reduced flavin is necessary to complete the catalytic cycle. expasy.orggenome.jp
Electron Acceptors in GCDH Reactions
The natural electron acceptor for GCDH is the electron transfer flavoprotein (ETF). wikipedia.orguniprot.orgfamiliasga.com After FAD is reduced to FADH2 during the dehydrogenation of this compound, ETF facilitates the reoxidation of FADH2, allowing the enzyme to undergo another catalytic cycle. familiasga.comexpasy.orggenome.jp In laboratory settings, artificial electron acceptors such as dichlorophenolindophenol (DCPIP) can be used to measure the enzymatic activity of GCDH. familiasga.comulisboa.pt Studies have shown that some GCDH variants with impaired interaction with ETF exhibit significantly lower activity when assayed with the natural electron acceptor compared to artificial ones. familiasga.com
Reaction Mechanisms of this compound Conversion
The conversion of this compound to crotonyl-CoA and CO2 by GCDH is a two-step process involving dehydrogenation followed by decarboxylation. jci.orgnih.gov These sequential reactions are catalyzed at the active site of the enzyme. jci.orgnih.gov
Dehydrogenation Step: this compound to Glutaconyl-CoA
The initial step in the catalytic mechanism is the α,β-dehydrogenation of this compound to form the enzyme-bound intermediate, glutaconyl-CoA. nih.govresearchgate.netnih.gov This reaction is initiated by the abstraction of a proton from the α-carbon of the substrate by a catalytic glutamate (B1630785) residue (Glu370 in humans). wikipedia.orgnih.govresearchgate.net This is followed by the transfer of a hydride from the β-carbon of the substrate to the N(5) position of the FAD cofactor, resulting in the reduced form of the flavin (FADH2). wikipedia.orgnih.govresearchgate.net
Single Enzyme vs. Two-Enzyme Hypothesis for Sequential Reactions
There has been discussion regarding whether the two sequential reactions—dehydrogenation and decarboxylation—are carried out by a single enzyme or two distinct enzymes. jci.orgnih.govscience.gov In normal individuals, it is generally accepted that GCDH, a single enzyme, catalyzes both steps. jci.orgnih.govscience.gov However, the observation that patients with glutaric aciduria excrete increased amounts of glutaconate led to the hypothesis that in these individuals, this compound might be dehydrogenated but not decarboxylated. jci.orgnih.govscience.gov Studies on fibroblasts from these patients showed a deficiency in both dehydrogenating and CO2-releasing activities, supporting the idea that a single enzyme is responsible for both reactions and is deficient in these patients. jci.orgnih.gov
Conversely, some studies in anaerobic bacteria have identified distinct enzymes for these two steps. For example, Desulfococcus multivorans possesses both a decarboxylating GCDH and a non-decarboxylating this compound dehydrogenase that only catalyzes the oxidation to glutaconyl-CoA. expasy.orggenome.jpnih.gov Similarly, in some obligate anaerobes, the conversion is catalyzed by a nondecarboxylating GCDH and a separate, membrane-bound glutaconyl-CoA decarboxylase. nih.gov This suggests that while a single enzyme performs both functions in mammals, a two-enzyme system has evolved in certain microorganisms.
Table of Kinetic Parameters for this compound Dehydrogenase
| Substrate | Enzyme Source | Km (μM) | pH | Temperature (°C) | Notes | Reference |
| [2,3,4-3H]this compound | Normal human fibroblast | 5.9 | - | - | jci.orgnih.gov | |
| This compound | Human | 4.7 | 6.5 | - | uniprot.org | |
| This compound | Human | 5.5 | 7.5 | - | uniprot.org | |
| This compound | Human | 8.1 | 7.6 | - | uniprot.org | |
| This compound | Human | 34 | 8.5 | - | uniprot.org | |
| This compound | Geobacter metallireducens | 30 ± 2 | - | - | Vmax = 3.2 ± 0.2 µmol min-1 mg-1 | nih.gov |
| This compound | Desulfococcus multivorans | 52 ± 5 | - | - | Vmax = 11 ± 1 µmol min-1 mg-1 | nih.gov |
Enzyme Kinetics and Steady-State Turnover
The study of enzyme kinetics provides valuable insights into the catalytic efficiency and mechanism of GCDH.
The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. The Km of GCDH for this compound has been determined in various studies and across different species. For normal human fibroblast GCDH, the Km for this compound was found to be 5.9 µM. jci.org In another study, the Km for human GCDH was reported to be 5.5 µM at pH 7.5 and 8.1 µM at pH 7.6. uniprot.org Porcine liver GCDH exhibits a Km for this compound of 3.3 µM. nih.gov In the bacterium Desulfococcus multivorans, the Km for this compound is 25 µM. uniprot.org Mutations in the GCDH gene can affect the enzyme's affinity for its substrate. For instance, substituting Ala421 with valine in human GCDH increases the Km for this compound twofold. familiasga.com
Table 1: Michaelis Constant (Km) of GCDH for this compound
| Species/Condition | Km for this compound (µM) | pH | Reference |
| Human (fibroblast) | 5.9 | Not specified | jci.org |
| Human | 4.7 | 6.5 | uniprot.org |
| Human | 5.5 | 7.5 | uniprot.org |
| Human | 8.1 | 7.6 | uniprot.org |
| Human | 34 | 8.5 | uniprot.org |
| Porcine (liver) | 3.3 | Not specified | nih.gov |
| Desulfococcus multivorans | 25 | Not specified | uniprot.org |
| Human (Ala421Val mutant) | ~11 (2-fold increase) | Not specified | familiasga.com |
The activity of GCDH can be modulated by various inhibitors. (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a metabolite of hypoglycin (B18308) found in unripe ackee fruit, is a potent inhibitor of human GCDH. uniprot.orgjci.org This inhibition is thought to be a key factor in the development of glutaric aciduria. jci.org In experimental settings, the inhibition by MCPA-CoA appeared to be competitive, with an apparent Ki of 1 µM. jci.org Another inhibitor, 2-pentynoyl-CoA, inactivates GCDH at a rate that is considerably faster than its inactivation of other acyl-CoA dehydrogenases. nih.gov Additionally, the product of the non-decarboxylating bacterial GCDH, glutaconyl-CoA, acts as an inhibitor of the enzyme from Desulfococcus multivorans. uniprot.org
Several compounds indirectly inhibit GCDH by disrupting mitochondrial function. These include inhibitors of the electron transport chain and ATP synthesis such as 3-Nitropropionic Acid, Malonate, TTFA, Oligomycin, and Antimycin A. scbt.com By reducing the availability of ATP, these compounds can indirectly affect GCDH activity. scbt.com
Role of Key Active Site Residues in Catalysis
The catalytic activity of GCDH is dependent on specific amino acid residues within its active site. Glutamate-370 (E370) has been identified as the general base catalyst that initiates the reaction by abstracting a proton from the C-2 position of this compound. acs.org The substitution of E370 with aspartate (E370D) results in a 95% reduction in the steady-state turnover of the enzyme, highlighting the critical role of this residue. acs.org While the aspartate at this position can still function as a base, its different positioning affects the subsequent steps of the reaction. acs.org
Other key residues are also involved in substrate binding and catalysis. In human GCDH, Arg138 and Glu414 are essential for the proper arrangement of the substrate in the active site. oup.com The residues in the active site are highly conserved across different species, including humans, Pseudomonas sp., mice, pigs, and rats, which suggests a conserved catalytic mechanism. ulisboa.pt
Comparative Enzymology Across Species (e.g., Mammalian vs. Bacterial GCDH)
While the core function of GCDH is conserved, there are notable differences between the enzymes from different species. Mammalian GCDH, such as the human and porcine enzymes, are homotetrameric proteins that catalyze both the dehydrogenation and decarboxylation of this compound. familiasga.comnih.gov In contrast, some anaerobic bacteria employ a different strategy. For instance, in Desulfococcus multivorans, GCDH only catalyzes the dehydrogenation of this compound to glutaconyl-CoA, and a separate enzyme, a membrane-bound glutaconyl-CoA decarboxylase, performs the subsequent decarboxylation. asm.org However, the GCDH from another bacterium, Geobacter metallireducens, does catalyze both reactions, similar to its mammalian counterparts. asm.org The amino acid sequence identity between the GCDH from G. metallireducens and human GCDH is 54%, while it is only 33% between the human and D. multivorans enzymes. asm.org
Phylogenetic analysis suggests that some bacterial GCDH genes are more closely related to eukaryotic sequences than to those of other bacteria, which may indicate a lateral gene transfer from eukaryotes to proteobacteria. nih.gov Despite these differences, the active site residues are remarkably conserved, indicating a common catalytic mechanism for the dehydrogenation step across kingdoms. ulisboa.pt
Structural Biology of Glutaryl Coa Dehydrogenase
Quaternary Structure and Oligomerization
Glutaryl-CoA dehydrogenase exists and functions as a homotetramer, meaning it is an assembly of four identical protein subunits. wikipedia.orgresearchgate.netgenecards.org This tetrameric assembly has tetrahedral symmetry and can be conceptualized as a dimer of dimers. wikipedia.org Each subunit has a molecular weight of approximately 45 kDa after the cleavage of a 44-amino-acid mitochondrial targeting sequence upon import into the mitochondrial matrix. mdpi.comreactome.orgoup.com
The quaternary structure is not merely a spatial arrangement but is critical for the enzyme's stability and catalytic activity. researchgate.netfamiliasga.com The formation of the functional homotetramer is essential for creating the proper active site architecture and facilitating the necessary conformational changes for catalysis. researchgate.net The flavin adenine (B156593) dinucleotide (FAD) cofactor is located at the junction between the middle beta-sheet and the C-terminal alpha-helical domain of one subunit and the C-terminal domain of an adjacent subunit, highlighting the importance of subunit interactions. wikipedia.orgfamiliasga.com
Mutations associated with the metabolic disorder glutaric aciduria type I (GA1) often disrupt the protein's ability to assemble or maintain this tetrameric state. familiasga.complos.org Studies have shown that many pathogenic missense variants lead to impaired oligomerization, resulting in an increased proportion of unstable and inactive monomers and dimers. mdpi.comnih.gov This loss of tetramerization is a key factor in the reduced or absent enzymatic activity observed in patients with GA1. mdpi.comnih.gov
Table 1: Oligomeric States of this compound Dehydrogenase
| Characteristic | Description |
| Functional Unit | Homotetramer (four identical subunits) wikipedia.orggenecards.orgfamiliasga.com |
| Symmetry | Tetrahedral wikipedia.org |
| Subunit Mass | ~45 kDa (mature protein) wikipedia.orgmdpi.com |
| Importance | Essential for catalytic activity and stability researchgate.netfamiliasga.com |
| Pathological Relevance | Impaired tetramerization is a common result of disease-causing mutations mdpi.comnih.gov |
Crystal Structure Analyses and Functional Implications
The crystal structure of the unliganded (substrate-free) enzyme shows that the active site cavity is occupied by several ordered water molecules. acs.orgnih.gov These water molecules are displaced upon substrate binding. wikipedia.orgacs.org Analysis of the crystal structure in complex with a substrate analog, 4-nitrobutyryl-CoA, has been instrumental in elucidating the interactions within the active site. researchgate.netacs.org
Functionally, the crystal structure provides a map to understand the consequences of pathogenic mutations. Many missense mutations identified in GA1 patients can be mapped to the GCDH structure, revealing how they might disrupt protein folding, compromise the stability of the tetramer, or interfere with substrate or cofactor binding, ultimately leading to an inactive or inefficient enzyme. acs.orgnih.gov
Substrate Binding and Active Site Architecture
The active site of GCDH is a meticulously organized pocket designed to bind its substrate, this compound, and facilitate its complex chemical transformation. It is located at the interface of the three structural domains. gaintherapeutics.com The substrate, this compound, binds with its thioester moiety positioned deep within the binding pocket, near the reactive isoalloxazine ring of the FAD cofactor. researchgate.net Specifically, the substrate binds on the re side of the FAD ring. acs.orgnih.gov
The architecture of the active site is formed by residues from different parts of the protein sequence. Key among these is a catalytic glutamate (B1630785) residue (Glu370 in human GCDH), which acts as the general base to initiate the reaction. acs.orgacs.org The thioester carbonyl oxygen of the bound substrate is polarized through hydrogen bonds with the 2'-hydroxyl group of the FAD's ribityl chain and the main-chain amide nitrogen of Glu370. acs.orgnih.gov This polarization is crucial as it acidifies the C2 proton, making it easier to abstract. The binding pocket is noted to be smaller than in other acyl-CoA dehydrogenases, which contributes to its substrate specificity. wikipedia.org
Table 2: Key Residues and Components in the GCDH Active Site
| Residue/Component | Role in Catalysis | Reference(s) |
| Glu370 | Acts as the catalytic base, abstracting the C2 proton. | acs.orgnih.govacs.org |
| FAD (2'-OH group) | Forms a hydrogen bond with the substrate's thioester carbonyl, polarizing it. | acs.orgnih.gov |
| Arg94 | Stabilizes the transient crotonyl-CoA anion during decarboxylation. | acs.orgnih.gov |
| Tyr369, Glu87, Ser95, Thr170 | Form a hydrogen-bonding network with the substrate's γ-carboxylate to optimize its orientation for decarboxylation. | acs.orgnih.gov |
Conformational States and Cofactor Binding (Apo vs. Holo Structures)
The stability and function of GCDH are critically dependent on the binding of its FAD cofactor. The enzyme can exist in two primary states: the apo-enzyme (apo-GCDH), which lacks the FAD cofactor, and the holo-enzyme (holo-GCDH), which is the complete, FAD-bound form. ulisboa.ptrcsb.org
Structural analysis of the apo-enzyme from Burkholderia pseudomallei revealed the significant impact of FAD absence. nih.gov Compared to the FAD-bound holo-enzyme, the apo structure exhibits a loss of secondary structure and increased disorder, particularly in and around the FAD-binding pocket. rcsb.orgnih.gov This indicates that FAD binding induces a conformational change that stabilizes the local protein structure. For instance, a tyrosine side chain adjacent to the catalytic glutamate is rotated by nearly 180 degrees in the apo structure, appearing to block the flavin-binding site. iucr.org
The binding of FAD is not only crucial for catalytic activity but also for the proper folding and assembly of the enzyme into its functional tetrameric state. familiasga.comspdm.org.pt Some disease-causing mutations weaken the interaction between the protein and the FAD cofactor, leading to an unstable holoenzyme and an increased population of the inactive apo-form. ulisboa.pt In such cases, the assembly of native tetramers is compromised because flavin incorporation is a prerequisite for the stable formation of the functional complex. spdm.org.pt Studies have shown that increasing the availability of FAD (a derivative of riboflavin) can enhance the conformational stability of some mutant GCDH variants, highlighting the cofactor's role as a pharmacological chaperone. ulisboa.ptspdm.org.pt
Structural Basis for Dehydrogenation and Decarboxylation
GCDH is unique among the acyl-CoA dehydrogenase family because it catalyzes both an α,β-dehydrogenation and a subsequent decarboxylation reaction. wikipedia.orgacs.org The crystal structures provide a clear basis for understanding this dual functionality.
Dehydrogenation: The mechanism of dehydrogenation is believed to be conserved among all acyl-CoA dehydrogenases. acs.orgnih.gov The process begins after substrate binding:
The catalytic base, Glu370, abstracts the pro-R proton from the α-carbon (C2) of this compound. acs.orgnih.gov This abstraction is facilitated by the polarization of the substrate's thioester carbonyl group. acs.org
A hydride ion (a proton and two electrons) is transferred from the β-carbon (C3) of the substrate to the N(5) atom of the FAD isoalloxazine ring. acs.orgnih.gov This reduces FAD to FADH₂ and forms the enzyme-bound intermediate, glutaconyl-CoA. wikipedia.org
Decarboxylation: The subsequent decarboxylation is a unique feature of GCDH. The structural arrangement of the active site is optimized to facilitate this step:
The polarization of the glutaconyl-CoA thioester carbonyl initiates the decarboxylation by weakening the Cγ-Cδ (C4-C5) bond. acs.orgnih.gov
A tight hydrogen-bonding network involving the γ-carboxylate of the bound intermediate and the side chains of Tyr369, Glu87, Arg94, Ser95, and Thr170 precisely orients the γ-carboxylate for the efficient release of CO₂. acs.orgnih.gov
The resulting transient crotonyl-CoA anion is stabilized by the positively charged guanidinium (B1211019) group of Arg94. acs.orgnih.gov
The protonated catalytic base, Glu370-H⁺, then acts as a conjugated acid, donating a proton to the Cγ of the intermediate in a 1,3-prototropic shift to form the final product, crotonyl-CoA. acs.orgnih.gov
Comparative structural studies with non-decarboxylating GDHs from anaerobic bacteria have revealed that subtle but critical changes in the active site, particularly a Tyr-to-Val substitution, alter the interaction with the γ-carboxylate group, thereby preventing the decarboxylation step. acs.orgnih.gov
Glutaryl Coa in Metabolic Homeostasis and Perturbations
Intracellular Distribution and Compartmentation of Glutaryl-CoA
The metabolism of this compound is primarily localized within the mitochondria. frontiersin.orgoup.comontosight.aiorpha.netmedlineplus.gov This subcellular compartmentation is crucial for the efficient processing of this intermediate and its integration with other core metabolic pathways.
This compound is principally generated in the mitochondrial matrix from the degradation of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. medlineplus.govresearchgate.netwikipedia.orgnih.gov The final step in its synthesis from these amino acids involves the enzyme dihydrolipoamide (B1198117) S-succinyltransferase (DLST), a component of the α-ketoadipate dehydrogenase complex, which converts α-ketoadipate to this compound. nih.govresearchgate.nethmdb.ca Another enzyme, succinyl-CoA:glutarate-CoA transferase (SUGCT), can also form this compound from free glutarate within the mitochondria, using succinyl-CoA as the CoA donor. uniprot.orgnih.gov
The primary enzyme responsible for its catabolism, this compound dehydrogenase (GCDH), is also located in the mitochondrial matrix. oup.comwikipedia.orgfamiliasga.com This spatial arrangement ensures that this compound produced during amino acid breakdown is immediately available for its subsequent enzymatic conversion.
While the main site of this compound metabolism is the mitochondrion, evidence suggests a role for peroxisomes as well. familiasga.combiorxiv.org In certain metabolic conditions, particularly when mitochondrial dehydrogenation is impaired, this compound can be oxidized in peroxisomes by a this compound oxidase, producing glutaconyl-CoA. familiasga.com This suggests a potential shuttle mechanism for transferring glutaryl and glutaconyl moieties between mitochondria and peroxisomes, although the inner mitochondrial membrane is generally impermeable to CoA esters, necessitating transport in the form of free acids or carnitine esters. frontiersin.orgfamiliasga.combiorxiv.org
| Feature | Description | Primary Cellular Compartment | Key Enzymes Involved |
| Generation | Derived from the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. medlineplus.govresearchgate.netwikipedia.org | Mitochondrial Matrix | Dihydrolipoamide S-succinyltransferase (DLST), Succinyl-CoA:glutarate-CoA transferase (SUGCT) nih.govresearchgate.netuniprot.org |
| Catabolism | Oxidative decarboxylation to crotonyl-CoA. wikipedia.orgontosight.ai | Mitochondrial Matrix | This compound Dehydrogenase (GCDH) wikipedia.orgfamiliasga.com |
| Alternative Oxidation | Oxidation to glutaconyl-CoA when mitochondrial processes are impaired. familiasga.com | Peroxisomes | This compound Oxidase familiasga.com |
| Transport Limitation | The inner mitochondrial membrane is impermeable to CoA esters, requiring shuttle systems for transport between compartments. frontiersin.orgfamiliasga.com | Mitochondrial Inner Membrane | Carnitine Acyltransferases biorxiv.org |
Role of this compound in Mitochondrial Energy Metabolism
This compound is strategically positioned to link the catabolism of specific amino acids with central energy-producing pathways. coenzalabs.com Its proper breakdown is essential for harvesting energy from these sources.
The catabolism of this compound is catalyzed by the mitochondrial flavoprotein enzyme this compound dehydrogenase (GCDH). orpha.netwikipedia.org This enzyme carries out an oxidative decarboxylation reaction, converting this compound into crotonyl-CoA and carbon dioxide. wikipedia.orgontosight.ai During this reaction, electrons are transferred from this compound to flavin adenine (B156593) dinucleotide (FAD), forming FADH2. wikipedia.orgontosight.ai This reduced FADH2 then donates its electrons to the electron transport chain (ETC) via the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase. plos.orgnih.govnih.gov The flow of these electrons through the ETC ultimately drives the production of ATP, the cell's primary energy currency. ontosight.ai The crotonyl-CoA produced can be further metabolized to generate acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation. nih.govqiagen.com
However, the accumulation of this compound, typically due to a deficiency in the GCDH enzyme, can severely impair mitochondrial energy metabolism. frontiersin.org this compound acts as an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical rate-limiting enzyme in the TCA cycle. nih.gove-imd.orgsemanticscholar.org This inhibition is uncompetitive and disrupts the conversion of α-ketoglutarate to succinyl-CoA, thereby impeding the normal flux of the TCA cycle and compromising cellular energy production. nih.gove-imd.org
| Process | Description | Key Molecules | Impact on Energy Metabolism |
| Oxidative Decarboxylation | Conversion of this compound to crotonyl-CoA. wikipedia.org | This compound, GCDH, FAD | Produces FADH2, which feeds electrons into the ETC for ATP synthesis. ontosight.ainih.gov |
| Link to TCA Cycle | Further metabolism of crotonyl-CoA yields acetyl-CoA. nih.govqiagen.com | Crotonyl-CoA, Acetyl-CoA | Provides fuel for the TCA cycle. wikipedia.org |
| Inhibition of TCA Cycle | Accumulated this compound inhibits a key TCA cycle enzyme. nih.gove-imd.org | This compound, α-ketoglutarate dehydrogenase complex (KGDHC) | Reduces TCA cycle flux, leading to impaired energy production. frontiersin.orgsemanticscholar.org |
Allosteric Regulation and Feedback Mechanisms
The metabolic pathway involving this compound is subject to several layers of regulation, including feedback mechanisms and allosteric control, to ensure metabolic balance.
A primary example of feedback inhibition occurs with the accumulation of this compound itself. As a structural homolog of succinyl-CoA, this compound can inhibit the E2 subunit of the α-ketoglutarate dehydrogenase complex (KGDHC). frontiersin.orge-imd.org This is analogous to the physiological feedback inhibition of KGDHC by its own product, succinyl-CoA, representing a mechanism where an accumulating intermediate can throttle a key central metabolic cycle. frontiersin.orge-imd.org
The activity of this compound dehydrogenase (GCDH) is also subject to regulation through post-translational modification in a feedback loop. nih.gov Increased flux through the lysine (B10760008) and tryptophan degradation pathways leads to higher levels of this compound. nih.gov This can result in the glutarylation of lysine residues on the GCDH enzyme itself, a modification that decreases its enzymatic activity. nih.gov This feedback inhibition can be reversed by the mitochondrial deacetylase SIRT5, which possesses deglutarylase activity, thereby restoring GCDH function. frontiersin.orgnih.gov
Furthermore, the production of this compound is regulated upstream. The enzyme 2-aminoadipic semialdehyde synthase (AASS), a key enzyme in lysine degradation, is subject to allosteric regulation. nih.gov The discovery of small molecule inhibitors and activators that bind to novel allosteric sites on this enzyme highlights a sophisticated mechanism for controlling the flux into the pathway that generates this compound. nih.gov Computational and biophysical studies have also identified putative allosteric binding sites on the GCDH enzyme itself, distinct from the active site, suggesting that its activity can be modulated by allosteric regulators. gaintherapeutics.comacs.orgnih.gov
| Regulatory Mechanism | Target Enzyme | Effector Molecule | Effect |
| Feedback Inhibition | α-ketoglutarate dehydrogenase complex (KGDHC) | This compound | Inhibition of TCA cycle activity. frontiersin.orgnih.gove-imd.org |
| Post-Translational Modification | This compound Dehydrogenase (GCDH) | This compound (via glutarylation) | Decreased GCDH activity. nih.gov |
| Reversal of Modification | This compound Dehydrogenase (GCDH) | SIRT5 (deglutarylase) | Increased GCDH activity. frontiersin.orgnih.gov |
| Allosteric Regulation | 2-aminoadipic semialdehyde synthase (AASS) | Small molecule activators/inhibitors | Modulation of lysine degradation flux and this compound production. nih.gov |
| Allosteric Regulation | This compound Dehydrogenase (GCDH) | Putative allosteric regulators | Stabilization of the enzyme and potential modulation of activity. gaintherapeutics.comacs.org |
Cross-Talk with Other Coenzyme A Dependent Pathways
This compound metabolism is intricately connected with several other metabolic pathways that rely on coenzyme A, demonstrating significant metabolic cross-talk.
Tricarboxylic Acid (TCA) Cycle: The most direct link is through the production of acetyl-CoA from this compound catabolism, which provides a key substrate for the TCA cycle. qiagen.comwikipedia.org Conversely, the accumulation of this compound negatively impacts the TCA cycle through the inhibition of the α-ketoglutarate dehydrogenase complex. e-imd.orgsemanticscholar.org
Fatty Acid Oxidation: The catabolism of this compound shares critical machinery with fatty acid β-oxidation. Both pathways utilize acyl-CoA dehydrogenases that transfer electrons to the electron transport chain via the electron transfer flavoprotein (ETF). plos.orgnih.govnih.gov This shared dependency means that defects in ETF can impair both fatty acid and this compound oxidation. nih.gov Furthermore, under conditions of high concentration, this compound can become a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme of fatty acid oxidation. biorxiv.org
Succinyl-CoA Metabolism: this compound and succinyl-CoA are structurally similar five- and four-carbon dicarboxyl-CoA esters, respectively. This similarity underlies the competitive inhibition of the α-ketoglutarate dehydrogenase complex, which normally produces succinyl-CoA. frontiersin.orge-imd.org Additionally, the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT) directly links the pools of these two molecules by catalyzing the reversible transfer of a CoA moiety between glutarate and succinyl-CoA. uniprot.orgnih.govbiorxiv.org
Ketone Body and Cholesterol Metabolism: The breakdown of this compound ultimately yields acetyl-CoA, a central precursor for the synthesis of ketone bodies and cholesterol. semanticscholar.orgwikipedia.org For instance, acetyl-CoA is used to form 3-hydroxy-3-methylthis compound (HMG-CoA), a key step in cholesterol biosynthesis. wikipedia.orgimrpress.com
| Interacting Pathway | Key Connecting Molecule(s) | Nature of Interaction |
| TCA Cycle | Acetyl-CoA, α-ketoglutarate, Succinyl-CoA | Supply: Catabolism of this compound provides acetyl-CoA. qiagen.comInhibition: Accumulated this compound inhibits KGDHC. e-imd.org |
| Fatty Acid Oxidation | Electron Transfer Flavoprotein (ETF), MCAD | Shared Component: Both pathways depend on ETF for electron transfer. plos.orgnih.govSubstrate Overlap: High levels of this compound can be processed by MCAD. biorxiv.org |
| Succinyl-CoA Metabolism | Succinyl-CoA, Glutarate | Enzymatic Link: SUGCT interconverts glutarate and this compound using succinyl-CoA. uniprot.orgnih.govCompetitive Inhibition: this compound mimics succinyl-CoA's feedback inhibition of KGDHC. frontiersin.orge-imd.org |
| Amino Acid Metabolism | Lysine, Tryptophan | Source: this compound is a direct intermediate of lysine and tryptophan catabolism. wikipedia.orgresearchgate.net |
Genetic Disorders Associated with Glutaryl Coa Metabolism
Glutaric Aciduria Type I (GA1) Etiology
Glutaric Aciduria Type I (GA1), also known as Glutaric Acidemia Type I, is a rare, autosomal recessive neurometabolic disorder. nih.govorpha.netkoreascience.kr It is classified as a cerebral organic acidemia, a group of conditions characterized by the abnormal buildup of particular organic acids. medlineplus.govmedicalnewstoday.com The worldwide prevalence is estimated at 1 in 100,000 births, though it is more common in specific populations such as the Old Order Amish community and the Oji-Cree First Nations in Canada. orpha.netmedicalnewstoday.comhee.nhs.uk
The underlying cause of GA1 is a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). rarediseases.orgclinicforspecialchildren.org This enzyme is responsible for catalyzing the oxidative decarboxylation of this compound to crotonyl-CoA and CO2 as part of the breakdown pathway for lysine (B10760008), hydroxylysine, and tryptophan. nih.govnih.govoup.com
A deficiency or complete absence of GCDH activity disrupts this pathway, leading to the accumulation of this compound and its derivatives. rarediseases.orgclinicforspecialchildren.org These accumulating metabolites, including glutaric acid and 3-hydroxyglutaric acid, are potentially neurotoxic and can cause damage to the brain, particularly the basal ganglia which help control movement. medlineplus.govrarediseases.orgwikipedia.org This can result in a severe dystonic movement disorder, often triggered by metabolic stress such as fever, illness, or surgery, typically between 3 and 36 months of age. nih.govorpha.net
GA1 is an autosomal recessive inherited disorder, meaning an individual must inherit two mutated copies of the responsible gene, one from each parent. orpha.netmedicalnewstoday.com The condition is caused by mutations in the GCDH gene, which is located on chromosome 19p13.2. orpha.netkoreascience.krnih.gov This gene provides the instructions for synthesizing the this compound dehydrogenase enzyme. medlineplus.govmedlineplus.gov
Mutations in the GCDH gene can prevent the production of the enzyme or result in a defective, non-functional enzyme. medlineplus.govmedlineplus.gov Over 200 different disease-causing mutations in the GCDH gene have been identified worldwide. orpha.netkoreascience.krnih.gov Most of these mutations involve the substitution of one amino acid for another in the enzyme's structure. medlineplus.govmedlineplus.gov Certain mutations are more prevalent in specific populations. For example:
In the Old Order Amish community, the Ala421Val (A421V) mutation is common. medlineplus.govmedlineplus.gov
A mutation known as IVS1, G-T, +5 is prevalent in the Ojibwa population of Canada. medlineplus.govmedlineplus.gov
The Glu414Lys (E414K) mutation has been identified in individuals from the Lumbee community of North Carolina. medlineplus.govmedlineplus.gov
| Feature | Description |
| Disorder | Glutaric Aciduria Type I (GA1) |
| Affected Enzyme | This compound Dehydrogenase (GCDH) |
| Gene | GCDH |
| Inheritance | Autosomal Recessive |
| Chromosome | 19p13.2 |
Biochemical Hallmarks of GA1
The enzymatic block in GA1 leads to a distinctive biochemical profile characterized by the accumulation of specific organic acids in bodily fluids and tissues. orpha.netnih.gov Diagnosis is often confirmed by measuring the levels of these metabolites in urine or blood. orpha.nethee.nhs.uk
A primary biochemical hallmark of GA1 is the elevated concentration of glutaric acid. medicalnewstoday.comresearchgate.net The deficiency in GCDH prevents the normal breakdown of this compound, causing it and its upstream precursors to accumulate. clinicforspecialchildren.orgwikipedia.org This leads to increased levels of glutaric acid in the blood, urine, and cerebrospinal fluid. nih.govnih.gov This buildup is particularly damaging to the brain. metabolicsupportuk.orgmedicalnewstoday.com Patients can be categorized as "high excretors" or "low excretors" based on the amount of glutaric acid in their urine, although both groups are at similar risk for neurological damage. mdpi.comnih.gov
The accumulation of 3-hydroxyglutaric acid (3-OH-GA) is another key and often more reliable diagnostic marker for GA1. researchgate.netnih.gov In some individuals, particularly "low excretors," glutaric acid levels may be only mildly elevated or even within the normal range. nih.govnih.gov In these cases, elevated 3-hydroxyglutaric acid is a crucial indicator of the disorder. nih.gov This metabolite is formed from the accumulating this compound through an alternative metabolic pathway. nih.gov The consistent elevation of 3-hydroxyglutaric acid across different patient subtypes makes it a sensitive marker for impaired GCDH function. nih.govresearchgate.net Patients with GA1 can show a 100-fold increase in 3-hydroxyglutaric acid levels in plasma and cerebrospinal fluid compared to healthy individuals. biocrates.com
Glutaconic acid is another metabolite that can accumulate in individuals with GA1, although its presence is noted less frequently than glutaric acid and 3-hydroxyglutaric acid. orpha.netkoreascience.krrarediseases.org Its accumulation results from the same metabolic block. The deficient GCDH enzyme cannot efficiently process this compound, which can then be converted to glutaconyl-CoA and subsequently to glutaconic acid. wikipedia.orgnih.gov
| Biochemical Marker | Status in GA1 | Significance |
| Glutaric Acid | Elevated | A primary marker, but can be normal in "low excretor" subtypes. nih.govnih.gov |
| 3-Hydroxyglutaric Acid | Elevated | Considered the most reliable and sensitive diagnostic marker. nih.govnih.govresearchgate.net |
| Glutaconic Acid | May be elevated | A less consistently observed marker of the disorder. orpha.netkoreascience.krrarediseases.org |
Molecular Pathomechanisms of GCDH Deficiency
Glutaric aciduria type I (GA-I) is an autosomal recessive disorder stemming from the deficiency of the mitochondrial enzyme this compound dehydrogenase (GCDH). This enzymatic defect disrupts the catabolic pathways of lysine, hydroxylysine, and tryptophan, leading to the accumulation of this compound and its derivatives, glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA). These accumulating metabolites are considered the principal agents of neuropathology in GA-I. The molecular mechanisms underlying the brain damage in this disorder are intricate and involve a combination of factors that contribute to the characteristic striatal degeneration and white matter abnormalities.
Impact of Missense Variants on GCDH Protein Stability, Solubility, and Oligomerization
A substantial portion of mutations in the GCDH gene are missense variants, which result in single amino acid substitutions. These alterations can severely compromise the structural integrity and function of the GCDH protein. Many of these variants cause the protein to misfold, leading to reduced stability and solubility. Misfolded proteins are often targeted by cellular quality control systems for degradation, resulting in a diminished amount of functional enzyme.
The active form of GCDH is a homotetramer, requiring the correct assembly of four identical subunits. Missense mutations can disrupt the interfaces between these subunits, impairing proper oligomerization and preventing the formation of the functional tetrameric complex. Some pathogenic variants have been shown to promote the formation of insoluble protein aggregates within the mitochondria, further depleting the pool of active enzyme. The specific location and nature of the amino acid substitution influence the degree of impact on protein stability, solubility, and oligomerization, which contributes to the clinical heterogeneity observed in GA-I patients.
| Impact of Missense Variants on GCDH | Consequence |
| Protein Misfolding | Reduced protein stability and increased degradation |
| Impaired Oligomerization | Failure to form functional homotetramers |
| Decreased Solubility | Formation of inactive protein aggregates |
Uncompetitive Inhibition of α-Ketoglutarate Dehydrogenase Complex by this compound
A key pathomechanism in GCDH deficiency is the potent inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC) by the accumulating this compound. KGDHC is a vital enzyme in the Krebs cycle, responsible for converting α-ketoglutarate to succinyl-CoA. The inhibition by this compound is uncompetitive, meaning it binds to the enzyme-substrate complex, becoming more effective as the concentration of α-ketoglutarate rises.
This inhibition of KGDHC has profound implications for cerebral energy metabolism. The brain has a high energy demand and relies heavily on the Krebs cycle for ATP production. A reduction in KGDHC activity can lead to an energy deficit, particularly in the developing brain, which is especially vulnerable. This impairment of energy metabolism is a significant contributor to the acute encephalopathic crises often seen in GA-I, which can be triggered by catabolic states like fever or infections.
Excitotoxic Mechanisms of Metabolites (e.g., 3-Hydroxyglutaric Acid)
The buildup of this compound results in its conversion to other metabolites, most notably GA and the highly neurotoxic 3-HGA. biocrates.com Due to its structural similarity to the excitatory neurotransmitter glutamate (B1630785), 3-HGA can act as an excitotoxin by overstimulating N-methyl-D-aspartate (NMDA) receptors in the brain. researchgate.net
This overactivation of NMDA receptors leads to an excessive influx of calcium ions into neurons, a phenomenon known as excitotoxicity. The resulting calcium overload initiates a cascade of damaging cellular events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of programmed cell death pathways, ultimately causing neuronal demise. The striatum, a brain region that is selectively vulnerable in GA-I, has a high density of NMDA receptors, which may explain its particular susceptibility to the toxic effects of 3-HGA.
Modulation of Neurotransmission by Accumulating Metabolites
The accumulating metabolites in GCDH deficiency, particularly GA and 3-HGA, disrupt neurotransmission beyond direct excitotoxicity. These compounds can interfere with both the glutamatergic and GABAergic systems, creating an imbalance between excitatory and inhibitory signals in the brain. nih.govfamiliasga.com
Studies have shown that these metabolites can inhibit the uptake of glutamate into synaptosomes and synaptic vesicles and reduce glutamate binding. nih.gov Furthermore, they have been found to inhibit glutamate decarboxylase, the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter GABA. nih.gov This dual effect of enhancing excitatory signaling while suppressing inhibitory signaling contributes to a state of neuronal hyperexcitability and is a key factor in the pathophysiology of the neurological damage in GA-I. nih.gov
Studies in Animal Models of GCDH Deficiency (e.g., Gcdh -/- mice, rat neuronal models)
To unravel the complex pathophysiology of GCDH deficiency, various animal models have been developed. The Gcdh -/- mouse model, which lacks the GCDH enzyme, has been pivotal in understanding the biochemical and neurological consequences of the disease. These mice exhibit the characteristic accumulation of GA and 3-HGA and develop brain abnormalities, including spongiform myelinopathy. uzh.ch
When subjected to a high-lysine diet, Gcdh -/- mice show a disruption of redox and bioenergetics homeostasis, neuroinflammation, and disturbances in glutamatergic and GABAergic neurotransmission, leading to damage in the striatum and cortex. uzh.ch Studies using rat neuronal cultures have demonstrated that astrocytes from Gcdh -/- mice, when exposed to high levels of lysine, can induce neuronal death, highlighting the role of glial cells in the neurotoxic process. oup.com However, some studies on primary neuronal rat cells have shown that 3-hydroxyglutaric acid is not directly excitotoxic in this specific model, suggesting that other mechanisms or cellular interactions are likely involved in the neurodegeneration seen in GA-I. nih.govfamiliasga.com
| Animal Model | Key Findings |
| Gcdh -/- mice | Accumulation of GA and 3-HGA; Spongiform myelinopathy; High-lysine diet induces striatal and cortical damage, neuroinflammation, and neurotransmitter system disturbances. uzh.ch |
| Rat neuronal models | Astrocytes from Gcdh -/- mice can mediate neuronal death when exposed to lysine. oup.com Some studies show 3-HGA is not directly excitotoxic to primary neurons. nih.govfamiliasga.com |
Post Translational Modifications and Glutaryl Coa
Lysine (B10760008) Glutarylation (Kglu) as a Protein Modification
Lysine glutarylation (Kglu) is a recently identified and increasingly studied PTM. First comprehensively reported in 2014, Kglu has been shown to be a widespread modification present in a variety of organisms, including E. coli, yeast, and human cells. This modification is implicated in the regulation of diverse cellular processes, particularly those related to metabolism and mitochondrial function. The discovery of Kglu expanded the known landscape of lysine acylation, a broad class of PTMs that utilize acyl-CoA molecules to modify proteins.
Initial proteomic studies have identified hundreds of glutarylated proteins and thousands of specific glutarylation sites, highlighting the broad impact of this modification. For instance, an early study identified 683 Kglu sites on 191 proteins in mouse liver, with a significant enrichment of these modified proteins within the mitochondria. This mitochondrial prevalence suggests a strong link between glutarylation and the regulation of metabolic pathways, such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.
Glutaryl-CoA as an Acyl Donor for Non-Enzymatic Glutarylation
This compound is the primary acyl donor for the glutarylation of lysine residues. A notable aspect of this process is its ability to occur non-enzymatically. The accumulation of this compound within cellular compartments, particularly the mitochondrial matrix, can lead to the spontaneous glutarylation of nearby proteins. This non-enzymatic reaction is thought to be driven by the inherent reactivity of the this compound thioester bond and the alkaline environment of the mitochondria.
The concentration of this compound is a key determinant of the extent of non-enzymatic glutarylation. Conditions that lead to an increase in the intracellular pool of this compound, such as in the genetic disorder glutaric acidemia type I (GA1) where the enzyme this compound dehydrogenase is deficient, result in a significant elevation of protein glutarylation. Studies have shown that incubating proteins with increasing concentrations of this compound in vitro leads to a dose-dependent increase in protein glutarylation, confirming its role as a direct, non-enzymatic acyl donor.
Enzymatic Regulation of Lysine Glutarylation
While non-enzymatic glutarylation occurs, the process is also under tight enzymatic control, primarily through the action of specific deacylases that remove the glutaryl group. This enzymatic regulation ensures that glutarylation is a reversible and dynamic modification, allowing cells to respond to metabolic cues.
The primary enzyme responsible for removing lysine glutarylation is Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family. While initially annotated as a deacetylase, subsequent research has revealed that SIRT5 has a strong preference for removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues. In fact, SIRT5 is considered the major deglutarylase in mammalian cells.
The deglutarylase activity of SIRT5 is dependent on NAD+ as a cofactor and can be inhibited by nicotinamide. The enzyme is predominantly located in the mitochondria, which aligns with the high prevalence of glutarylated proteins in this organelle. By removing glutaryl groups, SIRT5 restores the positive charge on lysine residues and can reverse the functional effects of glutarylation. The regulation of SIRT5 itself, through factors like PGC-1α and AMPK, adds another layer of control to the glutarylation status of cellular proteins.
A compelling example of the functional impact of glutarylation is its effect on this compound dehydrogenase (GCDH), the very enzyme responsible for metabolizing this compound. Research has shown that GCDH itself can become glutarylated, particularly under conditions of high lysine catabolism which increases the production of this compound.
This glutarylation of GCDH has been demonstrated to inhibit its enzymatic activity, thereby reducing the breakdown of this compound. This creates a negative feedback loop where the product of the pathway, this compound, leads to the modification and inhibition of a key enzyme in that same
Advanced Analytical Methodologies in Glutaryl Coa Research
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are fundamental tools for measuring the activity of enzymes that utilize glutaryl-CoA, such as this compound dehydrogenase (GCDH). These assays monitor the change in absorbance of a chromogenic substrate as a result of the enzymatic reaction.
One common approach involves measuring the reduction of an artificial electron acceptor. For instance, the activity of GCDH can be determined by monitoring the phenazine (B1670421) methosulfate-dependent reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm. ulisboa.ptasm.org In this assay, the enzyme catalyzes the transfer of electrons from this compound to DCPIP, causing a measurable decrease in its absorbance. asm.org Another artificial electron acceptor used is ferrocenium (B1229745) hexafluorophosphate, where its time-dependent reduction is monitored at 300 nm. nih.gov The reaction is initiated by the addition of this compound, and the enzyme activity is calculated from the change in absorbance over time. asm.orgnih.gov
These assays are valuable for determining key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov By varying the concentration of this compound and measuring the initial reaction rates, researchers can construct Michaelis-Menten plots to derive these important values. nih.gov
Radioisotopic Assays (e.g., Tritium-Release, 14CO2 Production)
Radioisotopic assays offer high sensitivity and specificity for studying the metabolism of this compound. These methods use radiolabeled substrates to trace the fate of specific atoms through enzymatic reactions.
A prominent example is the tritium-release assay , which is particularly useful for specifically measuring the dehydrogenation step of this compound. jci.orgnih.gov This assay utilizes [2,3,4-³H]this compound as the substrate. jci.orgnih.gov During the dehydrogenation reaction catalyzed by GCDH, tritium (B154650) is released from the this compound molecule. jci.org The amount of released tritium, which is typically in the form of tritiated water, can be quantified by liquid scintillation counting after separating it from the non-volatile substrate. jci.org This method has been instrumental in demonstrating deficient this compound dehydrogenating activity in fibroblasts from patients with glutaric aciduria. jci.orgnih.gov
| Assay Type | Substrate | Measured Product | Key Application |
| Tritium-Release | [2,3,4-³H]this compound | Released ³H (tritiated water) | Specific measurement of this compound dehydrogenation. jci.orgnih.gov |
| ¹⁴CO₂ Production | [1,5-¹⁴C]this compound | ¹⁴CO₂ | Measurement of combined dehydrogenation and decarboxylation. jci.orgnih.gov |
Chromatographic Techniques for Metabolite Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its related metabolites. These techniques provide detailed insights into the metabolic pathways and the effects of enzyme deficiencies.
High-Performance Liquid Chromatography (HPLC) for Enzymatic Conversion Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the enzymatic conversion of this compound in real-time. acs.orgresearchgate.net By separating the components of a reaction mixture, HPLC allows for the quantification of the substrate (this compound) and the various products, such as glutaconyl-CoA, crotonyl-CoA, and 3-hydroxybutyryl-CoA. nih.govresearchgate.net
In a typical setup, samples are taken from the reaction mixture at different time points and injected into the HPLC system. nih.gov The separated metabolites are detected, often by UV absorbance, and their peak areas are used to determine their concentrations. acs.org This approach has been used to study the kinetics of GCDH and to identify the products formed by different enzyme variants. For example, HPLC analysis revealed that a mutant form of GCDH (E370D) produces vinylacetyl-CoA as an initial product, which is then isomerized to crotonyl-CoA. acs.org
Mass Spectrometry-Based Profiling (e.g., for this compound and derivatives)
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive and specific technique for identifying and quantifying this compound and its derivatives in biological samples. researchgate.netnih.govjcdr.net This method is crucial for the diagnosis of metabolic disorders like glutaric aciduria type I, which is characterized by the accumulation of specific metabolites. nih.govjcdr.net
In these analyses, metabolites are ionized and their mass-to-charge ratios are measured, allowing for their precise identification. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ions and analyzing the resulting fragment ions. This technique is used to detect elevated levels of glutarylcarnitine (B602354) in dried blood spots for newborn screening. faimallusr.comsheffieldchildrens.nhs.uk GC-MS is widely used for the analysis of urinary organic acids, such as glutaric acid and 3-hydroxyglutaric acid, which are key biomarkers for glutaric aciduria type I. nih.govjcdr.net More recently, mass spectrometry has also been employed to study protein glutarylation, a post-translational modification where a glutaryl group is attached to a lysine (B10760008) residue, using this compound as the donor. biorxiv.orgnih.gov
Structural and Conformational Analysis
Understanding the three-dimensional structure of enzymes that interact with this compound is essential for elucidating their catalytic mechanisms and the impact of disease-causing mutations.
X-ray Crystallography
X-ray crystallography is the primary technique used to determine the high-resolution atomic structure of proteins. This method has been successfully applied to human this compound dehydrogenase (GCDH), providing invaluable insights into its function. acs.orgnih.govpdbus.org
The structural data has illuminated the probable mechanisms for both the dehydrogenation and decarboxylation reactions catalyzed by GCDH. acs.orgnih.gov It suggests that a specific glutamate (B1630785) residue (Glu370) acts as a general base to abstract a proton from this compound, initiating the dehydrogenation. acs.orgnih.gov The structure also reveals a network of hydrogen bonds that likely stabilizes the reaction intermediates and facilitates the subsequent decarboxylation step. acs.orgnih.gov Furthermore, the crystal structures have provided a basis for understanding how pathogenic mutations can lead to a loss of enzyme activity by affecting protein folding, stability, or substrate binding. acs.orgnih.gov
| PDB ID | Protein | Organism | Resolution (Å) | Key Findings |
| 1SIQ | This compound Dehydrogenase | Homo sapiens | 2.10 | Structure of the unliganded enzyme, revealing the active site architecture. pdbus.org |
| 1SIR | This compound Dehydrogenase in complex with 4-nitrobutyryl-CoA | Homo sapiens | 2.60 | Provides insights into substrate binding and the catalytic mechanism. ebi.ac.uk |
| 3D6B | This compound Dehydrogenase (Apo form) | Burkholderia pseudomallei | 2.21 | First structure of the enzyme without the FAD cofactor, showing increased disorder in the binding pocket. rcsb.org |
| 3II9 | This compound Dehydrogenase | Burkholderia pseudomallei | 1.73 | High-resolution structure obtained using microfluidic crystallization techniques. rcsb.orgpdbj.org |
Thermal Shift Assays and Light Scattering for Protein Stability and Aggregation
Thermal shift assays, also known as differential scanning fluorimetry (DSF) or Thermofluor, and light scattering techniques are powerful biophysical methods employed to investigate the stability and aggregation propensity of proteins, such as this compound dehydrogenase (GCDH). mdpi.combiotium.combiotium.com These methodologies are particularly crucial in understanding how missense mutations associated with diseases like glutaric acidemia type 1 (GA1) can lead to protein misfolding, loss of stability, and subsequent aggregation. mdpi.comnih.gov
A thermal shift assay monitors the thermal unfolding of a protein by measuring changes in the fluorescence of an environmentally sensitive dye, like SYPRO Orange. nih.gov This dye has low fluorescence in an aqueous solution but exhibits a significant increase in fluorescence upon binding to hydrophobic regions of a protein that become exposed as the protein denatures with increasing temperature. biotium.comnih.gov The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm), which serves as a direct indicator of the protein's thermal stability. biotium.combiotium.com Studies on GCDH have utilized this technique to demonstrate that many pathogenic variants have a lower Tm compared to the wild-type (WT) enzyme, indicating a loss of thermal stability. mdpi.comnih.gov For instance, a distinct two-step denaturation process was observed for the M263V and E414K variants, suggesting complex unfolding patterns. mdpi.com
Light scattering, particularly right-angle light scattering (RALS), complements thermal shift assays by directly measuring protein aggregation. mdpi.com This technique measures the intensity of light scattered by particles in a solution at a 90° angle. mdpi.com As proteins aggregate, the particle size increases, leading to a higher intensity of scattered light. mdpi.comresearchgate.net By monitoring the turbidity of a protein solution as a function of temperature, researchers can obtain an aggregation profile. mdpi.comresearchgate.net For GCDH, studies have shown that variant proteins often exhibit accelerated aggregation at higher temperatures compared to the WT protein. mdpi.comresearchgate.net The F71S variant, for example, showed a 7.5-fold higher turbidity at 25°C than the WT, indicating a significant predisposition to aggregation even at physiological temperatures. mdpi.com
Together, these methods provide critical insights into the molecular basis of GCDH deficiency, revealing that many disease-causing mutations compromise the structural integrity of the enzyme, leading to instability and aggregation. mdpi.comnih.gov This supports the classification of GA1 as a protein-misfolding disorder. researchgate.net
Table 1: Stability and Aggregation Profiles of GCDH Variants
Nuclear Magnetic Resonance (NMR) for Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the chemical structure and concentration of molecules in a sample. nih.goveuropa.eu In the context of this compound metabolism, NMR is not typically used for the direct identification of the enzymatic product, crotonyl-CoA, from a complex biological matrix. Instead, its strength lies in the in vivo analysis of the metabolic consequences of impaired this compound dehydrogenase (GCDH) function. nih.gov
In GCDH deficiency, the accumulation of this compound and its breakdown products, glutaric acid and 3-hydroxyglutaric acid, disrupts normal brain metabolism. nih.govwikipedia.org NMR spectroscopy can be applied to non-invasively quantify specific chemical compounds in localized brain regions of patients. nih.gov Although systematic studies are limited, case reports have used NMR to investigate metabolic abnormalities in individuals with GCDH deficiency. For example, in one 15-year-old patient, NMR spectra revealed elevated levels of intracerebral lactate (B86563) and increased choline/N-acetylaspartate ratios in the periventricular white matter. nih.gov These findings suggest a potential shift towards anaerobic metabolism and changes in myelin turnover or reduced neuronal integrity. nih.gov However, results across the few reported cases have been conflicting, with another study showing increased creatine (B1669601) and phosphocreatine, while a third was unremarkable. nih.gov
Therefore, while NMR is a powerful tool for identifying and quantifying organic compounds, its primary application in this compound research has been to probe the downstream neurochemical effects of GCDH deficiency rather than to identify the direct products of the enzymatic reaction itself. nih.govnih.govcreative-biostructure.com
Molecular Biology Techniques
Gene Expression Analysis (e.g., RT-PCR, Western Blotting)
Gene expression analysis provides fundamental insights into the regulation and function of the this compound metabolic pathway at the transcriptional and translational levels. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blotting are standard methods used to quantify mRNA transcripts and protein levels, respectively. nih.govnih.gov
In the bacterium Pseudomonas putida, RT-PCR and quantitative real-time PCR (qPCR) have been used to study the regulation of glutarate catabolism. nih.gov These studies revealed that the transcription of gcdH, the gene encoding this compound dehydrogenase, is induced in the presence of glutarate, which serves as the sole carbon source. nih.gov This indicates a transcriptional control mechanism where the presence of the substrate upregulates the expression of the necessary catabolic enzyme. nih.gov
In mammalian systems, Western blotting is a key technique for assessing the impact of mutations on the expression of the GCDH protein. nih.govthermofisher.comthermofisher.com Studies involving the transient expression of various GCDH missense mutations in COS-7 cells have shown that many variants lead to a significant reduction in cellular protein levels compared to the wild-type. nih.gov For example, variants such as F71S, R138G, and R402W result in a severe loss of protein, with levels below 20% of the wild-type. nih.gov This suggests that the mutations lead to protein instability and subsequent degradation. oup.com Furthermore, Western blot analysis of mouse tissues has demonstrated that GCDH is ubiquitously expressed, with the highest levels in the liver and kidney, which is consistent with its function in amino acid catabolism. nih.gov This technique is also used to analyze the expression of other enzymes in related metabolic pathways that are affected by GCDH deficiency. semanticscholar.org
Table 2: Examples of Gene Expression Analysis in this compound Research
Mutagenesis Studies for Enzyme Characterization
Mutagenesis studies are essential for characterizing the functional and structural consequences of genetic variations in the this compound dehydrogenase (GCDH) gene. wikipedia.orgoup.com These studies typically involve introducing specific mutations, often those identified in patients with glutaric aciduria type I (GA1), into an expression system (such as E. coli or mammalian cells) to produce the variant enzyme. oup.com The resulting protein is then characterized to understand how the mutation affects its catalytic activity, stability, and oligomerization. nih.govoup.com
More than 200 disease-causing mutations in the GCDH gene have been identified, the majority being single-base changes that result in missense, nonsense, or splicing variants. oup.comfamiliasga.com Expression studies of missense mutations have revealed that both impaired enzyme function and enzyme instability are common mechanisms underlying GA1. oup.comnih.gov For instance, the common R402W mutation, which is prevalent in European patients, results in a protein that is unstable and rapidly degraded. oup.comresearchgate.net In contrast, some mutations like V400M retain significant residual enzyme activity, which may correlate with a milder clinical presentation. familiasga.com
Table 3: Selected GCDH Gene Mutations and their Functional Consequences
Advanced Research Models in Glutaryl Coa Studies
In Vitro Cell Culture Models (e.g., Fibroblasts, COS-7 cells, Neuronal Cell Lines)
In vitro cell culture systems represent a fundamental tool for dissecting the molecular mechanisms involving glutaryl-CoA at the cellular level. These models offer a controlled environment to study enzyme function, metabolic flux, and the cellular consequences of genetic defects.
Fibroblasts: Cultured skin fibroblasts from patients with glutaric aciduria have been instrumental in characterizing the deficiency of this compound dehydrogenase (GCDH). Studies using these cells have demonstrated severely reduced GCDH activity, confirming the enzymatic basis of the disease. nih.gov Furthermore, research on human fibroblasts has revealed that the transcript for GCDH undergoes alternative splicing, which can lead to the production of a stable but inactive protein. nih.govoup.com
COS-7 cells: The COS-7 cell line, derived from monkey kidney fibroblasts, is a versatile tool for protein expression studies. nih.govcos-7.comcos-7.com In the context of this compound research, these cells can be transfected with plasmids to overexpress specific enzymes, such as those involved in calcium transport, allowing for detailed characterization of their function and regulation. nih.gov While not a direct model for this compound metabolism, their utility in expressing and studying related proteins is significant.
Neuronal Cell Lines: Given the severe neurological impact of disorders like GA-I, neuronal cell lines are critical for investigating the specific vulnerability of brain cells to the accumulation of this compound and its metabolites. creative-bioarray.comatcc.orgresearchgate.net Cell lines such as SH-SY5Y, a human neuroblastoma line, are used to model aspects of neurodegenerative diseases and can be employed to study the neurotoxic effects of compounds that accumulate in GCDH deficiency. researchgate.net Human-derived glutamatergic neurons are also valuable for studying synapse formation and neurotoxicity in a more physiologically relevant context. fujifilmcdi.com
| Cell Line | Organism | Cell Type | Application in this compound Research |
| Fibroblasts | Human | Connective Tissue | Diagnosis of GA-I, studying GCDH enzyme kinetics and gene expression. nih.govnih.govoup.com |
| COS-7 | Monkey | Kidney Fibroblast | Overexpression and functional analysis of enzymes related to this compound metabolism. nih.govcos-7.comcos-7.comnih.gov |
| SH-SY5Y | Human | Neuroblastoma | Modeling neurotoxicity of metabolites accumulating in GCDH deficiency. researchgate.net |
| iCell GlutaNeurons | Human (iPSC-derived) | Glutamatergic Neurons | Investigating neuronal network dysfunction and neurotoxicity in the context of this compound related disorders. fujifilmcdi.com |
Prokaryotic Expression Systems for Recombinant Enzyme Production
Prokaryotic expression systems, particularly Escherichia coli, are workhorses for the production of recombinant enzymes involved in this compound metabolism. These systems allow for the generation of large quantities of purified enzymes for structural and functional studies.
The cDNAs for both wild-type and mutant human this compound dehydrogenase have been successfully cloned and expressed in E. coli. nih.govoup.com This has enabled researchers to produce and purify the enzyme in sufficient amounts to study its kinetic properties and to investigate the impact of specific mutations found in patients with GA-I. For instance, a mutant enzyme expressed in E. coli was shown to have less than 1% of the activity of the wild-type enzyme, providing a clear molecular explanation for the disease phenotype. nih.govoup.com Furthermore, the expression of an alternatively spliced form of GCDH in E. coli yielded a stable but inactive protein, confirming the functional consequences of this splicing event. nih.govoup.com
| Expression System | Recombinant Protein | Purpose | Key Findings |
| Escherichia coli | Wild-type human this compound Dehydrogenase (GCDH) | Functional and structural characterization. | Purified enzyme has kinetic constants similar to the native porcine enzyme. nih.govoup.com |
| Escherichia coli | Mutant human GCDH | To study the effect of disease-causing mutations. | Mutant proteins often have severely reduced or no enzymatic activity. nih.govoup.com |
| Escherichia coli | Alternatively spliced GCDH | To investigate the functional consequence of alternative splicing. | Produces a stable but inactive protein. nih.govoup.com |
Fragment-Based Screening Approaches for Enzyme Probing
Fragment-based screening is a powerful technique for identifying small molecule "fragments" that bind to a target protein. nih.govnih.govdrughunter.com These fragments can then be elaborated into more potent and specific inhibitors or modulators of enzyme activity. nih.gov This approach has been applied to enzymes involved in this compound metabolism to identify novel chemical probes.
In one study, a fragment-based screen was conducted against this compound dehydrogenase from Burkholderia pseudomallei. This screen identified four small molecules that bind to the enzyme. nih.gov X-ray crystallography was used to determine the structures of the enzyme in complex with these fragments, revealing that they bind to the active site and cause conformational changes in key residues. nih.gov This information is valuable for the rational design of more potent and specific inhibitors of GCDH, which could have therapeutic applications.
| Target Enzyme | Screening Method | Number of Hits | Key Findings |
| This compound Dehydrogenase (Burkholderia pseudomallei) | X-ray crystallography-based fragment screening | 4 | Identified small molecules that bind to the active site and induce conformational changes. nih.gov |
Future Directions and Research Challenges
Elucidating Undiscovered Roles of Glutaryl-CoA in Cellular Processes
Beyond its established role in the breakdown of lysine (B10760008) and tryptophan, this compound is likely involved in a wider array of cellular activities. researchgate.netuniprot.org The discovery of lysine glutarylation, a post-translational modification (PTM) where a glutaryl group is added to a lysine residue on a protein, has opened a new frontier in understanding the regulatory functions of this compound. creative-proteomics.comfrontiersin.org This modification, akin to other acylations like acetylation and succinylation, can alter a protein's structure and function by changing the charge of the lysine residue from positive to negative. creative-proteomics.comcellsignal.com
Future research will need to systematically identify glutarylated proteins across different tissues and cell types to build a comprehensive map of this modification. Proteome-wide profiling has already indicated that glutarylation is enriched on metabolic enzymes and mitochondrial proteins, hinting at broad regulatory roles in cellular metabolism and energy homeostasis. frontiersin.orgnih.gov A key challenge will be to determine the specific functional consequences of glutarylation for each identified protein. This will involve a combination of in vitro enzymatic assays, cell-based studies, and analysis of model organisms. Furthermore, investigating the potential for crosstalk between glutarylation and other PTMs will be crucial for understanding the integrated regulation of cellular processes.
Deeper Understanding of Glutaric Aciduria Pathophysiology
Glutaric aciduria type I (GA-I) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme this compound dehydrogenase (GCDH). rarediseases.orgnih.gov This deficiency leads to the accumulation of this compound and its breakdown products, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), which are believed to be neurotoxic. rarediseases.orge-imd.orgcellsignal.com Patients, if untreated, often suffer from acute encephalopathic crises that cause irreversible damage to the striatum, a key brain region for motor control. nih.gove-imd.orgoup.com
Despite this understanding, the precise mechanisms of neurodegeneration remain incompletely understood. researchgate.net While GA and 3-OH-GA are considered the primary toxic agents, their direct neurotoxicity appears to be weak in some experimental models. researchgate.net Research suggests that these metabolites may induce excitotoxicity by interacting with N-methyl-D-aspartate (NMDA) receptors and disrupting the balance of excitatory and inhibitory neurotransmission. nih.govfamiliasga.com They may also impair mitochondrial energy metabolism and increase oxidative stress. researchgate.netmetabolon.com
A significant challenge is to unravel the complex interplay of these factors during an encephalopathic crisis. It is hypothesized that secondary amplification loops, possibly involving cytokine-stimulated nitric oxide production, potentiate the initial toxic effects. nih.govfamiliasga.com Recent studies in mouse models have challenged the long-held belief that the toxic metabolites are produced solely within the brain, suggesting that they may originate in the liver and cross the blood-brain barrier. nih.gov Further investigation into the transport of these metabolites and the specific vulnerability of the developing striatum is critical. oup.comnih.gov
Investigation of Metabolic Flux and Regulation involving this compound
The flow of metabolites through the lysine and tryptophan degradation pathways, and the subsequent fate of this compound, are subject to complex regulation. This compound itself is an intermediate in these pathways, which ultimately lead to the production of acetyl-CoA. cellsignal.comresearchgate.net The enzyme GCDH catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA. uniprot.orgnih.gov
Future research using techniques like metabolic flux analysis (MFA) will be instrumental in quantifying the rates of these reactions under different physiological conditions. kocw.or.krcreative-proteomics.com This will provide a more dynamic picture of how this compound levels are controlled. For instance, studies have shown that GCDH activity can be inhibited by the accumulation of its own product, this compound, through a feedback mechanism involving the glutarylation of the enzyme itself. nih.govnih.gov This suggests a self-regulatory loop that could be a target for therapeutic intervention.
Exploring the Full Landscape of Lysine Glutarylation and its Regulatory Network
The discovery of lysine glutarylation as a reversible post-translational modification has added a new layer of complexity to the biological roles of this compound. frontiersin.orgresearchgate.net This modification is dynamically regulated, with the sirtuin 5 (SIRT5) enzyme identified as a major lysine deglutarylase. nih.govfrontiersin.orgresearchgate.net
A primary challenge is to identify the full spectrum of proteins targeted by glutarylation and to understand how this modification affects their function. researchgate.net Mass spectrometry-based proteomics will continue to be a key tool in this endeavor. creative-proteomics.comcellsignal.com Early studies have already identified hundreds of glutarylated proteins, with a notable enrichment in mitochondrial proteins involved in metabolism. nih.govfrontiersin.org
Understanding the regulatory network that governs glutarylation is another critical area of research. This includes identifying the enzymes responsible for adding the glutaryl group—a process that may occur non-enzymatically, driven by the concentration of this compound, or be catalyzed by specific "writer" enzymes. nih.govresearchgate.netfrontiersin.org The regulation of SIRT5 activity itself is also an important area of investigation, as its expression and activity can be influenced by cellular energy status. nih.govfrontiersin.org Exploring the interplay between this compound levels, SIRT5 activity, and the glutarylation status of key proteins will be essential to fully appreciate the regulatory impact of this novel post-translational modification on cellular physiology and disease. frontiersin.orgmdpi.comembopress.org
Q & A
Q. What are the standard methodologies for detecting glutaryl-CoA in biological samples?
this compound detection typically employs enzymatic assays and liquid chromatography-mass spectrometry (LC-MS). Enzymatic methods involve using 14C-labeled this compound to measure decarboxylation activity, where 14CO₂ release is quantified as a proxy for enzymatic function . For LC-MS, predicted spectra (e.g., negative-ion mode at m/z 933.1) are used to identify this compound based on retention times and fragmentation patterns, though challenges persist in resolving its hydrophobic nature . Confirmatory testing in clinical settings often combines urinary glutaric acid analysis with genetic sequencing of GCDH mutations .
Q. How is this compound dehydrogenase (GCDH) deficiency diagnosed in research settings?
Diagnosis involves a multi-tiered approach:
- Biochemical screening : Quantification of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in urine or dried blood spots via tandem MS .
- Enzymatic assays : Lymphoblast or fibroblast cultures are incubated with 14C-labeled this compound to assess GCDH activity .
- Genetic testing : Targeted sequencing of GCDH to identify pathogenic variants (e.g., missense mutations affecting catalytic domains) .
These methods are standardized in newborn screening protocols but require validation against clinical phenotypes to avoid false positives .
Q. What experimental models are used to study this compound metabolism?
- In vitro models : Cultured fibroblasts or lymphoblasts from GA-I patients to assess GCDH activity and substrate accumulation .
- Animal models : Gcdh⁻/⁻ mice exhibit striatal degeneration and metabolic dysregulation, mimicking human GA-I pathology. These models are used to study neurotoxic mechanisms of glutaric acid derivatives .
- Enzymatic structural studies : X-ray crystallography of human GCDH (e.g., PDB ID 1SIQ) reveals substrate-binding sites and mutation impacts .
Advanced Research Questions
Q. How do this compound modifications regulate mitochondrial enzyme complexes like OGDHc and PDHc?
Glutarylation of the OGDHc-E2 subunit (dihydrolipoyl transacylase) inhibits its activity, disrupting the TCA cycle. This modification is mediated by ABHD11, which removes glutaryl groups via deglutarylation. Unlike PDHc-E2, which has two lipoyl domains resistant to modification, OGDHc-E2’s single domain is vulnerable, creating a feedback loop that modulates this compound flux . Advanced studies use ABHD11-knockout models combined with immunoprecipitation-MS to map glutarylation sites and quantify metabolic intermediates .
Q. How can conflicting data on this compound’s neurotoxicity be resolved in GA-I research?
Discrepancies arise from:
- Analytical limitations : LC-MS struggles to distinguish this compound from structurally similar acyl-CoAs .
- Model variability : Gcdh⁻/⁻ mice show milder phenotypes than humans, necessitating human neuron-derived models (e.g., iPSCs) .
- Temporal factors : Neurotoxicity may depend on exposure timing (e.g., critical postnatal periods).
Researchers should employ longitudinal metabolomics and single-cell RNA-seq to correlate this compound dynamics with neuronal damage .
Q. What experimental designs are optimal for studying this compound’s role in immune cell metabolism?
Recent work implicates this compound in T-cell regulation via ABHD11-mediated deglutarylation. Key approaches include:
- Stable isotope tracing : Using U-¹³C-lysine to track this compound flux in activated T cells .
- CRISPR-Cas9 screens : Targeting ABHD11 or GCDH to assess metabolic rewiring and cytokine production .
- Functional assays : Seahorse analysis to measure OCR/ECAR changes under this compound modulation .
These methods require stringent controls for mitochondrial stress and redox state .
Q. How can researchers address gaps in this compound’s structural and kinetic characterization?
- Cryo-EM : Resolve full-length GCDH complexes to identify allosteric regulatory sites .
- Isothermal titration calorimetry (ITC) : Measure binding affinities of this compound with GCDH mutants (e.g., R227P) linked to GA-I .
- Molecular dynamics simulations : Model substrate channeling between GCDH and downstream enzymes (e.g., glutaconyl-CoA decarboxylase) .
Collaboration with structural biology consortia is critical for data reproducibility .
Methodological Considerations
Q. How to ensure data quality in this compound studies adhering to ALCOA+ principles?
- Attributable : Annotate LC-MS raw files with acquisition parameters (e.g., collision energy) .
- Legible : Use standardized nomenclature (e.g., HMDB ID: HMDB0001339) .
- Contemporaneous : Log enzymatic assay results in real-time electronic lab notebooks.
- Original : Archive chromatograms and genetic sequencing traces .
- Accurate : Validate MS/MS spectra against synthetic this compound standards .
Q. What frameworks guide hypothesis-driven research on this compound’s metabolic interactions?
- PICO : Population (e.g., GA-I patients), Intervention (e.g., gene therapy), Comparison (wild-type GCDH), Outcome (reduced glutaric acid).
- FINER : Ensure feasibility by leveraging biobanks (e.g., fibroblast repositories) .
- Systems biology : Integrate metabolomics with transcriptomics (e.g., RNA-seq of Gcdh⁻/⁻ brains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
